Dodecyl dibromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl dibromoacetate is an organic compound with the molecular formula C14H26Br2O2. It is an ester derived from dibromoacetic acid and dodecanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl dibromoacetate can be synthesized through the esterification of dibromoacetic acid with dodecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Dodecyl dibromoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form dodecyl glycolate.
Hydrolysis: In the presence of water and a strong acid or base, this compound can hydrolyze to form dibromoacetic acid and dodecanol.
Reduction: The compound can be reduced to form dodecyl acetate and hydrogen bromide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used, and the reactions are conducted under reflux conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used in anhydrous conditions to prevent side reactions.
Major Products Formed
Substitution: Dodecyl glycolate and sodium bromide.
Hydrolysis: Dibromoacetic acid and dodecanol.
Reduction: Dodecyl acetate and hydrogen bromide.
Scientific Research Applications
Dodecyl dibromoacetate has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.
Biological Studies: The compound is used in studies involving the modification of biomolecules and the investigation of enzyme-catalyzed reactions.
Medicinal Chemistry: this compound is explored for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.
Industrial Applications: It is used in the production of specialty chemicals, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of dodecyl dibromoacetate involves its ability to undergo nucleophilic substitution reactions. The bromine atoms in the compound are highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Dodecyl bromoacetate: Similar in structure but contains only one bromine atom.
Ethyl dibromoacetate: Contains a shorter alkyl chain (ethyl group) compared to dodecyl dibromoacetate.
Propyl bromoacetate: Similar to ethyl dibromoacetate but with a propyl group.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This long chain enhances its solubility in non-polar solvents and its ability to interact with hydrophobic environments, making it particularly useful in the synthesis of surfactants and other amphiphilic molecules.
Properties
CAS No. |
59989-48-9 |
---|---|
Molecular Formula |
C14H26Br2O2 |
Molecular Weight |
386.16 g/mol |
IUPAC Name |
dodecyl 2,2-dibromoacetate |
InChI |
InChI=1S/C14H26Br2O2/c1-2-3-4-5-6-7-8-9-10-11-12-18-14(17)13(15)16/h13H,2-12H2,1H3 |
InChI Key |
PGJGYBNYPMVAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.